3-Chloro-6-(4H-1,2,4-triazol-4-yl)picolinic acid
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Overview
Description
3-Chloro-6-(4H-1,2,4-triazol-4-yl)picolinic acid is a heterocyclic organic compound that features a picolinic acid core substituted with a triazole ring and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4H-1,2,4-triazol-4-yl)picolinic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using 3-amino-1,2,4-triazole as a starting material.
Coupling with Picolinic Acid: The final step involves coupling the triazole ring with picolinic acid under appropriate reaction conditions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(4H-1,2,4-triazol-4-yl)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products
Scientific Research Applications
3-Chloro-6-(4H-1,2,4-triazol-4-yl)picolinic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of the triazole ring.
Materials Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis and gas storage.
Biological Studies: It serves as a ligand in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(4H-1,2,4-triazol-4-yl)picolinic acid involves:
Molecular Targets: The compound interacts with enzymes and receptors, often through hydrogen bonding and coordination with metal ions.
Pathways Involved: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole-containing antifungal agent.
Voriconazole: Another triazole-based antifungal with a broader spectrum of activity.
Picolinic Acid Derivatives: Compounds with similar picolinic acid cores but different substituents.
Uniqueness
3-Chloro-6-(4H-1,2,4-triazol-4-yl)picolinic acid is unique due to the combination of the triazole ring and the picolinic acid core, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H5ClN4O2 |
---|---|
Molecular Weight |
224.60 g/mol |
IUPAC Name |
3-chloro-6-(1,2,4-triazol-4-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5ClN4O2/c9-5-1-2-6(12-7(5)8(14)15)13-3-10-11-4-13/h1-4H,(H,14,15) |
InChI Key |
QQPZGQBETJKKGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)N2C=NN=C2 |
Origin of Product |
United States |
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